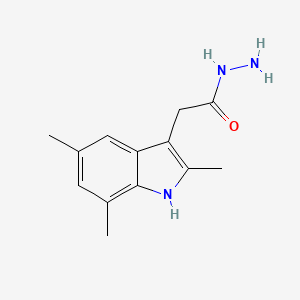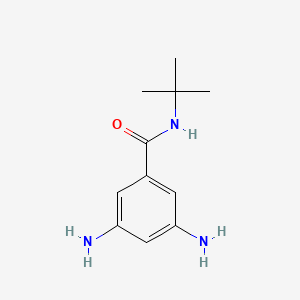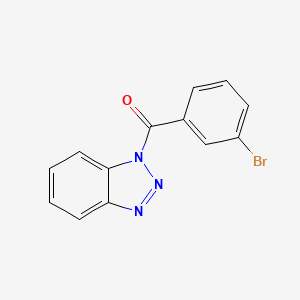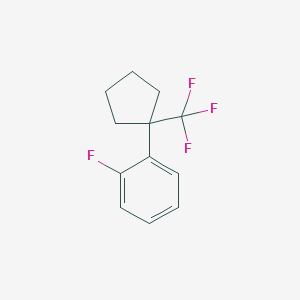![molecular formula C25H24N2O6 B12453527 3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes two 2-methylphenoxyacetamido groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 2-methylphenoxyacetic acid: This can be synthesized by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-methylphenoxyacetyl chloride: The 2-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation reaction: The 2-methylphenoxyacetyl chloride is reacted with 3,5-diaminobenzoic acid to form the desired 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
3,5-BIS(3,4-DICARBOXYPHENOXY)BENZOIC ACID: Similar structure but with carboxyphenoxy groups instead of methylphenoxy groups.
3,5-BIS(2-METHYLPHENOXY)BENZOIC ACID: Lacks the acetamido groups present in the target compound.
Uniqueness
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to the presence of both 2-methylphenoxy and acetamido groups, which confer specific chemical and biological properties
属性
分子式 |
C25H24N2O6 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-16-7-3-5-9-21(16)32-14-23(28)26-19-11-18(25(30)31)12-20(13-19)27-24(29)15-33-22-10-6-4-8-17(22)2/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31) |
InChI 键 |
JWGHLEAZSMJKCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B12453444.png)
![N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B12453445.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)

![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)

![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)

![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)

![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)


